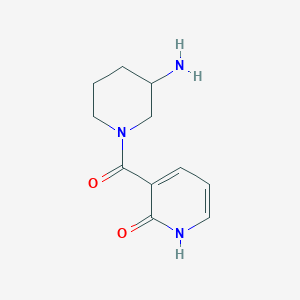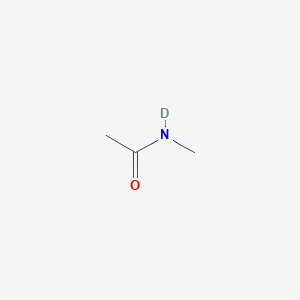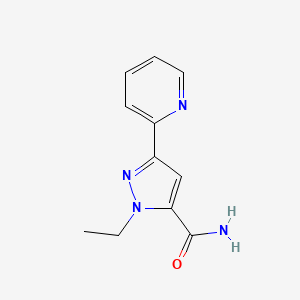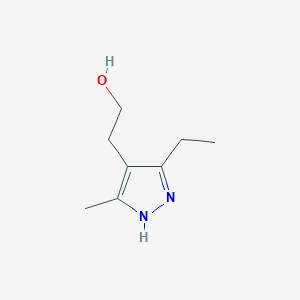
3-(3-Aminopiperidine-1-carbonyl)pyridin-2-ol
Vue d'ensemble
Description
3-(3-Aminopiperidine-1-carbonyl)pyridin-2-ol, also known as 3-APCP, is an organic compound containing a pyridine ring and an aminopiperidine group. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 3-APCP is a useful chemical intermediate that has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-inflammatory agents.
Applications De Recherche Scientifique
Synthesis of Substituted Piperidines
3-(3-Aminopiperidine-1-carbonyl)pyridin-2-ol: is a valuable intermediate in the synthesis of substituted piperidines. These derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals . The compound can undergo intra- and intermolecular reactions to form a diverse range of piperidine derivatives, which are then used to design drugs with potential therapeutic applications.
Enzymatic Conversion Processes
The compound is used in multi-enzyme cascades involving variants of galactose oxidase and imine reductase. This process leads to the successful conversion of protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine, which is a protected form of the compound. Such conversions are significant in the synthesis of high-purity and enantiomerically enriched pharmaceutical intermediates .
Anti-inflammatory Drug Development
Piperidine derivatives, including 3-(3-Aminopiperidine-1-carbonyl)pyridin-2-ol , have been studied for their anti-inflammatory properties. Research suggests that these compounds can be developed into potent anti-inflammatory agents, with detailed structure-activity relationships guiding the optimization of their pharmacological profiles .
Pharmacological Applications
The diverse pharmacological applications of piperidine derivatives make 3-(3-Aminopiperidine-1-carbonyl)pyridin-2-ol a compound of interest in the discovery of new drugs. It is involved in the synthesis of more than twenty classes of pharmaceuticals, including alkaloids, which are known for their wide range of effects on human physiology .
Propriétés
IUPAC Name |
3-(3-aminopiperidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-8-3-2-6-14(7-8)11(16)9-4-1-5-13-10(9)15/h1,4-5,8H,2-3,6-7,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJOQKDNYOHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopiperidine-1-carbonyl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)
![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)


![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)








